N-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is a synthetic carboxamide derivative featuring a fused bicyclic system (cyclohepta[d]isoxazole) linked to an indole-ethylamine moiety via an amide bond.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-19(18-15-7-2-1-3-9-17(15)24-22-18)20-11-10-13-12-21-16-8-5-4-6-14(13)16/h4-6,8,12,21H,1-3,7,9-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUSDFBHURBDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues: Core Heterocycle Variations
The target compound’s fused cyclohepta[d]isoxazole core distinguishes it from other indole-ethyl carboxamides. Below is a comparative analysis of key analogues:
Table 1: Core Heterocycle Comparison
Key Observations :
- Thiazole vs. Isoxazole : The thiazole analogue () replaces oxygen with sulfur, increasing lipophilicity (logP 2.8 vs. ~3.5) but reducing hydrogen-bonding capacity. This may enhance membrane permeability but limit polar target interactions.
- Carbazole vs. Cyclohepta[d]isoxazole : The carbazole derivative () introduces a bulky aromatic system (logP 5.1), likely improving DNA intercalation or enzyme inhibition but increasing metabolic instability.
- Thiophene vs.
Functional Group Modifications
Table 2: Substituent Effects on Bioactivity
Key Observations :
- Isoquinoline Substituents: The isoquinoline derivative () introduces a planar aromatic system, favoring interactions with kinase ATP-binding pockets. Its isopropyl group may enhance hydrophobic binding .
Q & A
Q. What are the key considerations for synthesizing N-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide?
Synthesis involves multi-step reactions, including cyclization of the isoxazole ring and coupling with the indole-ethylamine moiety. Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Exothermic reactions (e.g., carboxamide formation) require gradual heating to 60–80°C to avoid side products .
- Purification : Flash chromatography (20–30% ethyl acetate/hexane) is effective for isolating the final compound with >95% purity .
- Stereochemical integrity : Chiral centers in the cycloheptane ring necessitate asymmetric catalysis or chiral resolving agents .
Q. How can the compound’s structure be validated post-synthesis?
Use a combination of:
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition : Test against acetylcholinesterase (AChE) or kinases using fluorometric assays .
- Cellular viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Receptor binding : Radioligand displacement assays for serotonin or dopamine receptors, given the indole moiety’s affinity .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Quantum chemical calculations : Predict transition states for cyclization steps using DFT (e.g., B3LYP/6-31G*) to identify energy barriers .
- Machine learning : Train models on reaction yield data (e.g., solvent polarity, catalyst loading) to predict optimal conditions .
- Molecular docking : Screen against target proteins (e.g., AChE) to prioritize derivatives for synthesis .
Q. How do structural modifications (e.g., substituents on indole) affect bioactivity?
- Indole N-alkylation : Adding a methoxyethyl group (as in ) increases solubility but may reduce blood-brain barrier penetration .
- Cycloheptane substitution : Fluorination at C5 improves metabolic stability, as shown in analogs with 50% longer half-life in hepatic microsomes .
- Isoxazole ring replacement : Replacing isoxazole with 1,3,4-oxadiazole () alters binding kinetics to kinases (e.g., IC₅₀ shifts from 12 nM to 85 nM) .
Q. How to resolve contradictory data in solubility and stability studies?
- Statistical design of experiments (DoE) : Use factorial designs to isolate variables (pH, temperature) affecting solubility .
- Accelerated stability testing : Expose the compound to UV light (ICH Q1B guidelines) to identify degradation pathways via LC-MS .
- pH-rate profiling : Determine degradation kinetics in buffers (pH 1–10) to pinpoint instability regions .
Q. What advanced techniques characterize protein-compound interactions?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐ, kᵢ) to targets like GSK-3β .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationship (SAR) refinement .
- Cryo-EM : Visualize binding modes in membrane-bound receptors (e.g., GPCRs) .
Methodological Challenges
Q. How to address low yields in large-scale synthesis?
- Process intensification : Use flow chemistry to control exothermic steps (e.g., cycloheptane ring formation) .
- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura coupling steps .
- Byproduct recycling : Reprocess mother liquors via distillation to recover unreacted intermediates .
Q. What strategies improve bioavailability in preclinical studies?
Q. How to validate target engagement in vivo?
- PET radiolabeling : Synthesize a ¹¹C-labeled analog for dynamic imaging in rodent brains .
- Pharmacodynamic biomarkers : Measure downstream effects (e.g., phosphorylated tau reduction in Alzheimer’s models) .
- CRISPR knockouts : Confirm target specificity using cell lines with deleted AChE or kinase genes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
